(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Catalog No.
S3141324
CAS No.
325857-11-2
M.F
C16H10BrFN2O2
M. Wt
361.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene...

CAS Number

325857-11-2

Product Name

(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

IUPAC Name

6-bromo-2-(3-fluorophenyl)iminochromene-3-carboxamide

Molecular Formula

C16H10BrFN2O2

Molecular Weight

361.17

InChI

InChI=1S/C16H10BrFN2O2/c17-10-4-5-14-9(6-10)7-13(15(19)21)16(22-14)20-12-3-1-2-11(18)8-12/h1-8H,(H2,19,21)

InChI Key

QNVFSOISHNYPIT-SILNSSARSA-N

SMILES

C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N

solubility

not available

(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound characterized by its chromene core, which is known for diverse biological activities. The presence of bromine and fluorine substituents, along with an imino group, enhances its chemical reactivity and potential applications in various scientific fields. This compound has gained attention for its unique structural properties that may lead to significant therapeutic benefits.

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can remove oxygen-containing groups or convert double bonds to single bonds.
  • Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

The biological activity of (2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, influencing various biological pathways. For instance, the compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites, potentially leading to therapeutic effects against diseases.

The synthesis of (2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions:

  • Formation of the Chromene Core: This step often involves a cyclization reaction using starting materials like salicylaldehyde and an α,β-unsaturated carbonyl compound.
  • Introduction of the Imino Group: A condensation reaction between the brominated chromene and a suitable amine introduces the imino group.
  • Carboxamide Formation: The final step involves reacting with a carboxylic acid derivative or an acid chloride to form the carboxamide group.

Each step requires specific reagents and conditions, including strong acids or bases and inert atmospheres to prevent unwanted side reactions.

Due to its unique structure, (2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting specific diseases.
  • Chemical Research: The compound can be utilized in studies exploring new synthetic pathways or mechanisms of action for similar compounds.

Interaction studies are crucial for understanding how (2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide affects biological systems. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to target enzymes or receptors.
  • Functional Assays: Evaluating the effects of the compound on cellular pathways and biological processes.

Such studies help elucidate the therapeutic potential and mechanism of action of this compound.

Several compounds share structural features with (2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamideBromine substitution at different positionsMay exhibit different biological activities due to structural variations
(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(oxolan-2-yl)-2H-chromene-3-carboxamidePresence of chlorine and oxolane groupPotentially different solubility and reactivity profiles
N-{(2Z)-6-bromo-2-[2,4-difluorophenyl]imino}-2H-chromen-3-carbonylacetamideAdditional fluorine substituentsMay enhance interaction with specific biological targets

These compounds illustrate how variations in substituents can influence both chemical properties and biological activities, highlighting the uniqueness of (2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide within its class.

XLogP3

3.6

Dates

Last modified: 07-25-2023

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